Enhanced l-Cystine Crystallization Inhibition by Bioisosteric Replacement with 1,8-Diazaspiro[4.5]decane Scaffold
In a study on cystinuria, the 1,8-diazaspiro[4.5]decane motif was used as a bioisosteric replacement for the N-methylpiperazine terminal groups of the lead compound LH708. This replacement in the novel candidate significantly enhanced in vitro l-cystine crystallization inhibition [1].
| Evidence Dimension | l-Cystine crystallization inhibition |
|---|---|
| Target Compound Data | 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) |
| Comparator Or Baseline | LH708 (N-methylpiperazine analog) |
| Quantified Difference | Significantly enhanced inhibition in vitro (quantitative data not provided in abstract) |
| Conditions | In vitro l-cystine crystallization assay |
Why This Matters
This provides direct evidence that the 1,8-diazaspiro[4.5]decane scaffold offers superior performance as a bioisostere compared to traditional piperazine motifs, which is critical for projects targeting crystallization inhibition in rare diseases.
- [1] Hu, L.; Albanyan, H.; Yang, J.; Wang, Y.; Yang, M.; Tan, X.; Zhong, X.; Ward, M. D.; Sahota, A. 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. ACS Med. Chem. Lett. 2024, 15, 1000-1005. View Source
